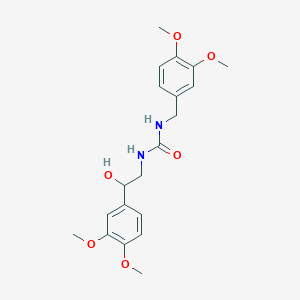

1-(3,4-Dimethoxybenzyl)-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzyl)-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea, also known as DMU-212, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMU-212 belongs to the class of compounds known as phenethylureas, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects.

Scientific Research Applications

Reactions and Synthesis Techniques

Studies have shown that urea and its derivatives undergo a variety of reactions under specific conditions, leading to the synthesis of complex molecules. For example, Tomita and Hse (1992) investigated the reactions of urea with methylolphenols under acidic conditions, resulting in various urea derivatives, highlighting the versatility of urea in synthesizing polymer-like structures through cocondensation reactions. This research provides insight into the foundational chemistry that could be applied to synthesize compounds similar to 1-(3,4-Dimethoxybenzyl)-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea for various applications, including material science and drug development (Tomita & Hse, 1992).

Metabolic Studies and Analysis Methods

Another area of application involves the analysis and study of metabolic pathways of related compounds. Suzuki, Hashimura, and Takeyama (1983) developed a method for determining plasma concentrations of a cardiotonic agent, showing the metabolic reactions involving demethylation and hydroxylation, which are crucial for understanding the biological interactions and transformations of complex molecules such as 1-(3,4-Dimethoxybenzyl)-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea (Suzuki, Hashimura, & Takeyama, 1983).

Chemical Protection Strategies

The 3,4-dimethoxybenzyl moiety has been utilized as a protecting group in the synthesis of complex organic molecules. Grunder-Klotz and Ehrhardt (1991) demonstrated its application in protecting 1,2-thiazetidine 1,1-dioxides, indicating its utility in synthetic chemistry for the stabilization and manipulation of reactive intermediates (Grunder-Klotz & Ehrhardt, 1991).

Analytical and Pharmacokinetic Studies

Liang et al. (2020) synthesized a deuterium-labeled compound as an internal standard for LC–MS analysis, demonstrating the importance of analytical chemistry in drug development and pharmacokinetics studies. This research highlights the critical role of analytical methods in the accurate measurement and study of pharmacological agents, potentially applicable to compounds like 1-(3,4-Dimethoxybenzyl)-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea (Liang, Wang, Yan, & Wang, 2020).

properties

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O6/c1-25-16-7-5-13(9-18(16)27-3)11-21-20(24)22-12-15(23)14-6-8-17(26-2)19(10-14)28-4/h5-10,15,23H,11-12H2,1-4H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNOYDPONBEBTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC(=C(C=C2)OC)OC)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxybenzyl)-3-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2474595.png)

![1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2474597.png)

![2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2474599.png)

![N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2474602.png)

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2474603.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone](/img/structure/B2474604.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2474606.png)

![8-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B2474608.png)